Propylsilanetriol

Description

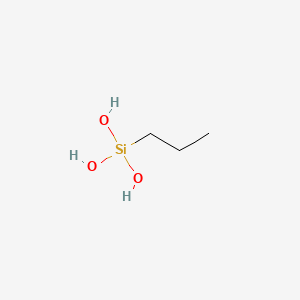

Structure

2D Structure

3D Structure

Properties

CAS No. |

36088-62-7 |

|---|---|

Molecular Formula |

C3H10O3Si |

Molecular Weight |

122.19 g/mol |

IUPAC Name |

trihydroxy(propyl)silane |

InChI |

InChI=1S/C3H10O3Si/c1-2-3-7(4,5)6/h4-6H,2-3H2,1H3 |

InChI Key |

VYAMDNCPNLFEFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](O)(O)O |

Related CAS |

36088-62-7 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Propylsilanetriol and Its Precursors

Direct Synthesis Approaches for Organosilicon Compounds

Direct synthesis represents one of the most significant industrial methods for producing organosilicon monomers, which are the primary starting materials for compounds like propylsilanetriol. mdpi.com This approach involves the direct reaction of elemental silicon with organic compounds.

The Müller–Rochow process, discovered independently in the 1940s, is the cornerstone of the silicone industry and is responsible for producing the majority of organosilicon monomers. mdpi.comencyclopedia.pubresearchgate.net The classic process involves the copper-catalyzed reaction of an alkyl halide, such as methyl chloride, with elemental silicon in a fluidized bed reactor at high temperatures (around 300 °C) and pressures. wikipedia.org This reaction yields a mixture of methylchlorosilanes, primarily dimethyldichlorosilane, which are precursors to silicone polymers. researchgate.netwikipedia.org

While the traditional process is highly effective for producing chlorosilanes, environmental and safety concerns related to the use of alkyl halides and the production of corrosive hydrogen chloride (HCl) have driven the development of greener variants. mdpi.com A significant variant for producing this compound precursors is the direct synthesis of alkoxysilanes. This method modifies the Müller–Rochow process by reacting silicon directly with alcohols, such as ethanol, instead of alkyl chlorides. mdpi.com This chlorine-free pathway is a key challenge in modern silicon chemistry, aiming to create more environmentally benign synthetic routes. mdpi.com For instance, reacting silicon with methanol (B129727) in the presence of a copper catalyst can yield tetramethoxysilane. mdpi.com This approach avoids the use of chloromethane (B1201357) and the subsequent generation of HCl during hydrolysis.

| Process Variant | Primary Reactants | Primary Products | Typical Catalyst | Key Advantages |

| Classic Müller-Rochow | Silicon, Alkyl Halide (e.g., Methyl Chloride) | Organochlorosilanes (e.g., Dimethyldichlorosilane) | Copper | High efficiency and yield for chlorosilane production. wikipedia.org |

| Alkoxysilane Variant | Silicon, Alcohol (e.g., Methanol, Ethanol) | Tetraalkoxysilanes, Alkylalkoxysilanes | Copper | Avoids corrosive byproducts (HCl); considered a greener alternative. mdpi.com |

Beyond the direct process, various catalytic strategies are employed to synthesize organosilanes with high precision and functional group tolerance. ccspublishing.org.cn Transition-metal catalysis is particularly prominent in forming the crucial silicon-carbon (Si-C) bond. mdpi.com

Hydrosilylation is a major catalytic method that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as in an alkene (e.g., propene). mdpi.com This reaction is an efficient way to create the propyl-silicon bond necessary for this compound precursors. Platinum-based catalysts, such as Speier's catalyst and Karstedt's catalyst, are historically significant and widely used in industry for this purpose. mdpi.com Other precious metals, including ruthenium and iridium, have also been shown to be effective catalysts for hydrosilylation, sometimes offering higher yields and regioselectivity. mdpi.comacs.org

More recent developments have focused on radical-based strategies, which can proceed under milder conditions and exhibit good functional group tolerance. ccspublishing.org.cn For example, copper-catalyzed direct silylation of olefins provides a convenient method for synthesizing alkenyl organosilicon compounds, which can be further processed. ccspublishing.org.cn These modern catalytic methods expand the toolbox for creating specifically tailored organosilane precursors, moving beyond the limitations of traditional nucleophilic reactions involving Grignard or organolithium reagents. ccspublishing.org.cn

| Catalytic Strategy | Catalyst Examples | Reaction Type | Bond Formed |

| Hydrosilylation | Platinum (Speier's, Karstedt's), Ruthenium, Iridium | Addition of Si-H across a π-bond | Silicon-Carbon (sp3) |

| Radical Silylation | Copper | Radical addition | Silicon-Carbon |

| Cross-Coupling | Transition Metals | Coupling of silylation reagents with organic halides | Silicon-Carbon (sp2, sp3) |

Precursor Design and Selection for this compound Formation

The most common precursors for this compound are propyltrialkoxysilanes (e.g., propyltrimethoxysilane, propyltriethoxysilane) and propyltrichlorosilane. The transformation of these precursors into this compound occurs via hydrolysis, a reaction where the Si-Cl or Si-OR (alkoxy) groups are replaced by Si-OH (silanol) groups.

Propyltrichlorosilane reacts vigorously with water to produce this compound and hydrogen chloride gas. While direct, this method's utility is hampered by the corrosive and hazardous nature of the HCl byproduct.

Propyltrialkoxysilanes are generally preferred precursors due to their more controlled reactivity and benign byproducts. researchgate.net The hydrolysis of a propyltrialkoxysilane is the central reaction in the widely used sol-gel process. mdpi.com This reaction is typically catalyzed by either an acid or a base and results in the formation of this compound and the corresponding alcohol (e.g., methanol or ethanol), which can often be recycled. mdpi.com The reaction proceeds as follows:

CH₃CH₂CH₂Si(OR)₃ + 3H₂O → CH₃CH₂CH₂Si(OH)₃ + 3ROH

Alkoxychlorosilanes, which contain both alkoxy and chloro groups, can also serve as precursors, offering a balance of reactivity between the highly reactive chlorosilanes and the more stable alkoxysilanes. researchgate.netresearchgate.net

The rate and mechanism of the hydrolysis reaction are significantly influenced by the electronic and steric nature of the substituents attached to the silicon atom. nih.gov The reactivity of the precursor can be tuned by modifying these substituents.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either the propyl group or the alkoxy groups alters the electrophilicity of the silicon center. nih.govresearchgate.net An EWG attached to the propyl chain would make the silicon atom more electron-deficient and thus more susceptible to nucleophilic attack by water, increasing the rate of hydrolysis. Conversely, an EDG would decrease the rate of hydrolysis.

Steric Effects: The size of the alkoxy groups on the precursor plays a critical role. Bulky alkoxy groups, such as a tert-butoxy (B1229062) group, can sterically hinder the approach of a water molecule to the silicon center, thereby slowing down the hydrolysis reaction compared to smaller groups like methoxy (B1213986) or ethoxy. researchgate.net This steric hindrance can be exploited to control the reaction rate and prevent premature or uncontrolled polymerization.

| Substituent Type | Example | Effect on Silicon Center | Expected Impact on Hydrolysis Rate |

| Electron-Withdrawing Group (on propyl chain) | -CF₃, -Cl | Increases electrophilicity | Increase |

| Electron-Donating Group (on propyl chain) | -CH₃, -OCH₃ | Decreases electrophilicity | Decrease |

| Sterically Bulky Alkoxy Group | tert-butoxy | Hinders nucleophilic attack | Decrease |

| Small Alkoxy Group | Methoxy, Ethoxy | Allows easier nucleophilic attack | Increase (relative to bulky groups) |

Green Chemistry Principles in this compound Synthetic Pathways

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are increasingly being applied to the synthesis of organosilicon compounds. nih.govresearchgate.net The production of this compound and its precursors offers several opportunities to implement these principles.

Catalysis is another core tenet of green chemistry. The development of highly efficient and selective catalysts for reactions like hydrosilylation improves the atom economy, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste. ccspublishing.org.cnnih.gov

Furthermore, the sol-gel process itself aligns with green chemistry principles. It often uses water or alcohols as non-hazardous solvents, can be performed at or near ambient temperatures, and produces water and a recyclable alcohol as the only significant byproducts during the formation of the silanetriol. mdpi.comnih.gov

| Aspect | Traditional Pathway (e.g., via Chlorosilane) | Greener Pathway (e.g., via Alkoxysilane) |

| Precursor Synthesis | Müller-Rochow with alkyl chloride | Direct synthesis with alcohol |

| Byproducts (Hydrolysis) | Hydrogen Chloride (HCl) | Alcohol (e.g., Ethanol) |

| Solvents | May involve organic solvents | Often water or alcohol |

| Atom Economy | Lower, due to HCl byproduct | Higher, alcohol can be recycled |

| Hazards | Corrosive, hazardous reagents and byproducts | Reduced toxicity and hazards |

By prioritizing chlorine-free routes, employing efficient catalysis, and utilizing processes like the sol-gel method, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner. mdpi.com

Iii. Hydrolysis and Condensation Mechanisms of Propylsilanetriol

Fundamental Reaction Pathways and Mechanistic Insights

The conversion of propylsilane precursors into condensed silica (B1680970) networks proceeds through two primary reaction types: hydrolysis and condensation. Hydrolysis involves the replacement of hydrolyzable groups (e.g., alkoxy groups) on the silicon atom with hydroxyl (-OH) groups, initiated by the nucleophilic attack of water. unm.edu This is followed by condensation, where silanol (B1196071) (Si-OH) groups react with each other or with remaining alkoxy groups (Si-OR) to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. researchgate.net

The hydrolysis of the precursor alkoxysilanes to form propylsilanetriol occurs via nucleophilic substitution, where water acts as the nucleophile. unm.edulibretexts.org These reactions can be described by mechanisms analogous to the well-known SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways in carbon chemistry. veerashaivacollege.org

SN2-like Mechanism: This mechanism is generally favored, particularly under neutral or basic conditions. It involves a single transition state where the incoming water molecule attacks the silicon center as the leaving group (e.g., an alcohol) departs. unm.eduveerashaivacollege.org The reaction rate is dependent on the concentration of both the silane (B1218182) and the nucleophile (water or hydroxide (B78521) ion). veerashaivacollege.org In this bimolecular process, the silicon atom expands its coordination to form a five-coordinate transition state. royalholloway.ac.uk

The dominant mechanism is influenced by steric hindrance at the silicon atom, the stability of the leaving group, and the reaction conditions, especially the catalyst employed. royalholloway.ac.uk

The hydrolysis of a propyltrialkoxysilane precursor does not occur in a single step but proceeds in a stepwise manner, yielding partially hydrolyzed intermediates before the final this compound is formed. researchgate.netroyalholloway.ac.uk For a precursor like propyltriethoxysilane, the reaction sequence involves the sequential replacement of the three ethoxy groups.

The reaction proceeds as follows:

First Hydrolysis: C₃H₇Si(OR)₃ + H₂O → C₃H₇Si(OR)₂(OH) + ROH

Second Hydrolysis: C₃H₇Si(OR)₂(OH) + H₂O → C₃H₇Si(OR)(OH)₂ + ROH

Third Hydrolysis: C₃H₇Si(OR)(OH)₂ + H₂O → C₃H₇Si(OH)₃ + ROH

Kinetic studies have shown that each successive hydrolysis step is typically faster than the previous one. researchgate.net This acceleration is attributed to the relief of steric hindrance at the silicon atom as bulky alkoxy groups are replaced by smaller hydroxyl groups. royalholloway.ac.ukresearchgate.net These intermediate species are often metastable and can be identified in situ using techniques like 29Si NMR spectroscopy. researchgate.netresearchgate.net Once formed, this compound molecules are prone to condensation, forming dimers, trimers, and eventually larger oligomeric and polymeric structures. researchgate.neteuropa.eu

Table 1: Intermediate Species in the Formation of this compound

| Step | Precursor/Intermediate | Product Species |

|---|---|---|

| 1 | Propyltrialkoxysilane | (Alkoxy)₂(hydroxy)propylsilane |

| 2 | (Alkoxy)₂(hydroxy)propylsilane | (Alkoxy)(dihydroxy)propylsilane |

| 3 | (Alkoxy)(dihydroxy)propylsilane | This compound |

Catalysis in this compound Hydrolysis and Condensation

The rates of both hydrolysis and condensation are significantly influenced by catalysts, which function by lowering the activation energy of the reaction. tutorchase.com These reactions are typically catalyzed by either acids or bases, with the reaction rate being at a minimum around a neutral pH of 7. unm.eduroyalholloway.ac.uk

Under acidic conditions (pH < 7), the hydrolysis reaction is accelerated through the protonation of an alkoxy group attached to the silicon atom. unm.eduroyalholloway.ac.uk This protonation makes the alkoxy group a better leaving group (ROH), thereby increasing the electrophilicity of the silicon atom and facilitating nucleophilic attack by water. unm.edu

The mechanism can be summarized in two steps:

Protonation: An alkoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). unm.edu

Nucleophilic Attack: A water molecule attacks the protonated silicon center, leading to the displacement of an alcohol molecule. copernicus.org

In basic media (pH > 7), the mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edu The hydroxide ion is a stronger nucleophile than water, leading to a significant rate acceleration compared to the uncatalyzed reaction. libretexts.orgsavemyexams.com

The base-catalyzed hydrolysis mechanism involves:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom, forming a pentacoordinate, negatively charged intermediate. unm.eduroyalholloway.ac.uk

Leaving Group Departure: This intermediate then expels an alkoxide ion (RO⁻), which is subsequently protonated by water to form an alcohol.

In the subsequent condensation step under basic conditions, a silanol group is deprotonated by a base to form a highly nucleophilic silanolate anion (Si-O⁻). royalholloway.ac.uk This anion then attacks a neutral silanol group, displacing a hydroxide ion and forming a siloxane bond. pharmaxchange.infowikipedia.org At very high pH levels, a significant concentration of the this compound can exist as an inert silanolate anion, which can become the rate-limiting factor for further condensation. royalholloway.ac.ukeuropa.eu

The choice of catalyst (acid or base) and its concentration not only determines the reaction rate but also influences the structure of the final condensed material. unm.eduresearchgate.net

Acid Catalysis: Generally promotes the hydrolysis rate over the condensation rate. This leads to the formation of more linear or weakly branched "polymeric" networks because the silanol monomers have more time to form before significant condensation occurs. unm.edu

Base Catalysis: Tends to accelerate the condensation of species that have already been partially hydrolyzed. This results in more highly branched, compact, and particulate or "colloidal" structures. unm.edu

The concentration of the catalyst directly impacts the reaction kinetics. An increase in the concentration of either H⁺ or OH⁻ ions generally leads to a faster reaction rate, as observed in pH-rate profiles where the rate increases as the pH moves away from the isoelectric point (minimum rate) around pH 7. unm.eduroyalholloway.ac.uk However, very high catalyst concentrations can lead to other effects, such as changes in solubility or ionic strength, which can also affect the reaction profile. europa.eu

Table 2: Effect of Catalyst Type on Reaction Profile

| Catalyst Type | Primary Effect on Rate | Favored Reaction | Resulting Structure of Condensate |

|---|---|---|---|

| Acid (e.g., HCl) | Accelerates hydrolysis via protonation of alkoxy groups. unm.eduroyalholloway.ac.uk | Hydrolysis | Linear, weakly branched polymers. unm.edu |

Iv. Polymerization and Cross Linking of Propylsilanetriol

Step-Growth Polymerization Mechanisms involving Silanetriols

The polymerization of propylsilanetriol and other silanetriols proceeds via a step-growth mechanism. This type of polymerization involves the stepwise reaction between the functional groups of the monomers. libretexts.orgwikipedia.org Initially, monomers react to form dimers, which then react with other monomers or dimers to form trimers and larger oligomers. This process continues until long polymer chains or networks are formed. libretexts.orgwikipedia.org A key characteristic of step-growth polymerization is that high molecular weight polymers are only formed at a high extent of reaction. wikipedia.org

The primary reaction in the polymerization of this compound is the polycondensation of its silanol (B1196071) groups. This reaction involves the condensation of two silanol groups to form a siloxane bond (Si–O–Si) and a molecule of water. researchgate.net This process is a type of condensation polymerization, a class of step-growth polymerization where a small molecule, in this case water, is eliminated during each step. wikipedia.org

The condensation reaction can be catalyzed by both acids and bases. paint.org In acidic conditions, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. Under basic conditions, a silanol group is deprotonated to form a silanolate anion, which is a stronger nucleophile and readily attacks another neutral silanol group. The rate of condensation is generally slowest at a neutral pH.

The reaction conditions, such as pH and temperature, significantly influence the rate and extent of polycondensation. For instance, condensation is accelerated in acidic or alkaline conditions.

Table 1: Factors Affecting this compound Polycondensation

| Factor | Effect on Condensation Rate |

|---|---|

| pH | Accelerated in acidic or alkaline conditions; slowest at neutral pH. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Catalyst | Acids, bases, and organometallic compounds can accelerate the reaction. paint.org |

The sequential polycondensation of this compound's three silanol groups leads to the formation of a highly cross-linked three-dimensional network structure. yok.gov.tr The backbone of this network is composed of repeating siloxane (Si–O–Si) linkages. researchgate.net As the polymerization proceeds, the viscosity of the reaction mixture increases, and eventually, a solid gel may be formed.

The formation of these polysiloxane networks is fundamental to the material properties derived from this compound. The strong and stable Si-O-Si bonds contribute to the thermal and chemical stability of the resulting polymer. The cross-linked nature of the network provides mechanical strength and durability.

Network Formation and Structure Evolution

The evolution of the polymer network from this compound monomers is a complex process that can be controlled to produce a variety of polymer architectures. The final structure of the network dictates the macroscopic properties of the material.

This compound can be used to form interpenetrating polymer networks (IPNs). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.orgnih.gov The networks are physically entangled, meaning they cannot be separated without breaking chemical bonds. wikipedia.org

In the context of silanetriols, an IPN can be formed by synthesizing a polysiloxane network from a this compound precursor in the presence of a second polymer or polymer network. For example, a polysiloxane network can be formed simultaneously with the radical gelation of an organic monomer like N-isopropylacrylamide (NIPAM), creating a hybrid organic-inorganic IPN. nih.gov This approach allows for the combination of properties from both the inorganic polysiloxane (e.g., thermal stability) and the organic polymer (e.g., thermo-responsiveness). nih.gov The synthesis of IPNs can be sequential, where one network is formed after the other, or simultaneous. wikipedia.orgnih.gov

The architecture of the polymer formed from this compound can be controlled by manipulating the reaction conditions. rsc.orgnumberanalytics.com This control is crucial for tailoring the material's properties for specific applications. numberanalytics.comlubrizol.com

Linear Oligomers: At low water content, the polymerization of this compound can favor the formation of linear or less branched oligomers.

Branched Polymers: As the condensation reaction progresses, particularly with a trifunctional monomer like this compound, branching becomes significant. taylorandfrancis.com The extent of branching can be influenced by factors such as monomer concentration and the presence of catalysts.

Colloidal Structures: Under certain conditions, the polymerization can lead to the formation of colloidal particles. For example, in cosmetic formulations, this compound can be part of colloidal suspensions of nanoparticles. onlinelocally.co.uk

The ability to control the polymer architecture—from linear chains to highly branched structures and even discrete colloidal particles—is a key advantage of using silanetriol precursors. rsc.orgtaylorandfrancis.com

Table 2: Control of Polymer Architecture from this compound

| Polymer Architecture | Influencing Factors | Resulting Properties |

|---|---|---|

| Linear | Low water content. | Soluble, lower viscosity. |

| Branched | Higher monomer functionality, controlled catalysis. taylorandfrancis.com | Increased viscosity, precursor to network formation. taylorandfrancis.com |

| Colloidal | Specific formulation conditions, presence of surfactants or other stabilizing agents. onlinelocally.co.uk | Dispersions with high surface area. |

The cross-linking of this compound primarily occurs through the condensation of its silanol groups. researchgate.netresearchgate.net However, other cross-linking pathways can be employed, particularly when this compound is co-polymerized with other monomers or used in more complex formulations.

The cross-linking process involves the reaction of hydroxyl groups on the polymer with hydrolysable groups on a cross-linker, resulting in a three-dimensional network. researchgate.net In the case of this compound, the molecule itself acts as a cross-linker due to its trifunctionality.

The development of cross-linked silanol components is essential for creating robust and stable materials. The density of cross-links, which can be controlled by the reaction conditions and the functionality of the monomers, will determine the final mechanical and chemical properties of the polymer.

Controlled Polymerization Strategies Utilizing this compound

Controlled polymerization techniques are essential for designing polysiloxane materials with specific molecular weights, architectures, and functionalities. While traditional condensation of this compound is often catalyzed by temperature or changes in pH, light-induced methods provide superior spatial and temporal control over the network formation.

Photoinitiated polymerization offers a sophisticated method for creating tunable polysiloxane networks from this compound. This approach relies on the use of photoinitiators that, upon exposure to light of a specific wavelength, generate reactive species capable of initiating or catalyzing the condensation of the silanol groups on the this compound monomer.

One theoretical pathway for the photoinitiated polymerization of this compound involves a photo-induced sol-gel process. In such a system, a photoinitiator is added to a solution of this compound. Irradiation with light would then trigger the condensation reaction, leading to the formation of a cross-linked polysiloxane network. The properties of this network, such as its density, porosity, and mechanical strength, could be precisely tuned by controlling the parameters of the light exposure.

Research on related siloxane systems has demonstrated the feasibility of using light to control network formation. For instance, studies on silane-acrylate resins show that photopolymerization can produce homogeneous network architectures with tunable thermomechanical properties. nih.gov While these systems involve radical polymerization of acrylate (B77674) groups rather than direct condensation of silanols, the underlying principle of using light to dictate network structure is transferable. A hypothetical photoinitiated system for this compound could similarly allow for the creation of materials with a wide range of properties, from soft gels to rigid solids, by adjusting the photo-reaction conditions.

A key advantage of photoinitiation is the ability to create spatially patterned materials. By using masks or focused light beams, the polymerization of this compound could be confined to specific areas, enabling the fabrication of complex three-dimensional structures and functional surfaces.

| Potential Photoinitiated Technique | Proposed Mechanism | Tunable Network Properties | Supporting Analogy |

| Photo-induced Polycondensation | Direct light-triggered condensation of Si-OH groups | Cross-link density, porosity, mechanical stiffness | Photo-chemically induced polycondensation of phenolic resins rsc.org |

| Photo-catalyzed Sol-Gel Process | Photo-generated acid or base catalyzes Si-OH condensation | Gelation time, network homogeneity, final morphology | Photoinduced sol-gel reactions in other siloxane systems mdpi.com |

| Dual-Cure Systems | Combination of photo-curing and thermal curing | Mechanical strength, toughness, cure depth | Photo-thermal dual curing of other resin compositions google.com |

This table presents hypothetical applications of photoinitiation to this compound based on established principles in polymer chemistry.

The rate and mechanism of this compound condensation are highly dependent on pH. This sensitivity can be exploited through the use of "photobuffers," more formally known as photo-acid generators (PAGs) or photo-base generators (PBGs). These compounds are latent catalysts that release an acid or a base upon irradiation, allowing for precise, light-mediated control over the polymerization reaction. fujifilm.com

A photo-base generator (PBG) , when added to a this compound formulation, would remain inert until exposed to light. Upon irradiation, the PBG decomposes to produce a basic species (e.g., an amine). fujifilm.comtuwien.at This in-situ generation of a base would then catalyze the condensation of the silanol groups, initiating the formation of the polysiloxane network. Conversely, a photo-acid generator (PAG) would release an acid upon illumination, also catalyzing the condensation, but potentially leading to a different network structure compared to base catalysis.

This ability to switch on a catalyst with light provides a powerful tool for controlling the polymerization. For example, one could initiate polymerization at a specific time or in a specific location within a sample. Furthermore, by selecting a PAG or a PBG, one can choose between acid- or base-catalyzed condensation, which can influence the final properties of the polymer network.

Light dosage , which encompasses both the intensity and duration of light exposure, is a critical parameter in these photo-controlled systems. The amount of acid or base generated from a photobuffer is directly proportional to the number of photons absorbed. Therefore, by carefully controlling the light dosage, one can control the concentration of the catalyst.

Low Light Dosage: A low intensity or short exposure time will generate a small amount of catalyst. This can lead to a slower polymerization rate, potentially resulting in a more ordered and homogeneous network with a higher degree of cross-linking.

High Light Dosage: A high intensity or long exposure can rapidly generate a high concentration of the catalyst, leading to a fast polymerization. This may be desirable for rapid prototyping applications but could potentially lead to a more heterogeneous network structure.

The relationship between light dosage and the resulting polymer properties allows for fine-tuning of the material. Research on other photocuring systems has shown that light intensity has a strong effect on the storage modulus and other mechanical properties of the final polymer network. mdpi.com Similarly, for a this compound system, adjusting the light dosage could switch the polymerization from forming a soft, loosely cross-linked gel to a hard, densely cross-linked solid. This level of control is crucial for applications requiring materials with precisely defined characteristics.

| Parameter | Effect on Polymerization | Anticipated Outcome for this compound Network |

| Photobuffer Type | Determines catalytic pathway (acid vs. base) | Can switch between different network morphologies and properties |

| Low Light Dosage | Low concentration of photogenerated catalyst, slow reaction | More ordered, homogeneous network; potentially higher final conversion |

| High Light Dosage | High concentration of photogenerated catalyst, rapid reaction | Faster gelation; potentially less homogeneous network structure |

| Patterned Light | Localized generation of catalyst | Spatial control over network formation (3D printing, microfabrication) |

This table outlines the expected influence of photobuffers and light dosage on the controlled polymerization of this compound, based on principles from photopolymerization science. fujifilm.comtuwien.atmdpi.com

V. Sol Gel Chemistry and Propylsilanetriol in Material Synthesis

Principles of Sol-Gel Processing with Silanetriols

The foundation of sol-gel processing with silanetriols like propylsilanetriol lies in two primary chemical reactions: hydrolysis and polycondensation. wikipedia.orggoogle.com These reactions convert small molecules, such as metal alkoxides, into a solid material. wikipedia.org

Integration of Hydrolysis and Polycondensation Processes

The sol-gel process commences with the hydrolysis of precursors, typically metal alkoxides, in a solvent. numberanalytics.com In the context of this compound, its precursor, often an n-propyltrimethoxysilane, undergoes hydrolysis where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) upon reaction with water. google.commdpi.com This reaction can be catalyzed by either an acid or a base. mdpi.com

Following or concurrently with hydrolysis, the newly formed hydroxyl groups on the silanetriol molecules react with each other or with remaining alkoxy groups in a series of condensation reactions. mdpi.comacs.org This polycondensation process results in the formation of siloxane bonds (Si-O-Si), creating a growing network of interconnected silicon and oxygen atoms. wikipedia.org The liberation of small molecules like water or alcohol accompanies this step. wikipedia.org The intricate balance and interplay between hydrolysis and polycondensation are critical, as they dictate the structure of the resulting network, which can range from linear chains to complex three-dimensional frameworks. wikipedia.orgresearchgate.net

The reaction conditions, including pH, temperature, solvent type, and precursor concentration, significantly influence the rates of both hydrolysis and condensation, thereby affecting the final material's properties. numberanalytics.comacs.org For instance, acid catalysis tends to produce denser gels, while base-catalyzed pathways often result in more porous structures. mdpi.com

Gelation Dynamics and Aging Phenomena in Silanetriol Systems

As polycondensation proceeds, the sol gradually increases in viscosity until it transitions into a gel, a point known as the gel point. azonano.com At this stage, a continuous solid network has formed, encapsulating the remaining liquid phase. wikipedia.orgazonano.com The dynamics of gelation are influenced by factors such as precursor concentration and temperature, which affect the reaction kinetics and the resulting gel's porosity and morphology. azonano.com

After the initial gel formation, the material continues to evolve in a process called aging. unm.eduarxiv.org During aging, several phenomena can occur within the gel network. These include further polycondensation, where remaining reactive groups continue to form new siloxane bonds, leading to a strengthening and stiffening of the network. researchgate.netunm.edu Additionally, structural rearrangements can take place, driven by thermal energy or internal stress relaxation. arxiv.org Another key aspect of aging is dissolution and reprecipitation, where smaller particles or more soluble parts of the network dissolve and reprecipitate onto more stable structures. This process, often referred to as Ostwald ripening, can lead to a coarsening of the texture and changes in pore structure. unm.edu The aging process is crucial for tailoring the final properties of the siliceous gel. unm.edu

Control over Material Morphology and Structure

The use of this compound and other silanetriols in sol-gel synthesis offers a high degree of control over the final material's morphology and structure. researchgate.net By carefully manipulating reaction parameters, it is possible to engineer materials with specific characteristics.

Synthesis of Colloidal Silica (B1680970) Nanomaterials via Silanization

This compound and its derivatives are utilized in the surface modification of colloidal silica nanoparticles, a process known as silanization. This involves grafting the silanetriol onto the surface of pre-existing silica nanoparticles. nih.gov The propyl groups introduced by this compound can alter the surface properties of the silica, for example, by influencing its hydrophobicity. The high density of silanol (B1196071) groups (Si-OH) present on the surface of colloidal silica nanoparticles, formed during low-temperature synthesis, provides reactive sites for this functionalization. nih.gov This surface modification is a key strategy for creating "safe-by-design" nanomaterials with enhanced stability and functionality for applications such as in paints. nih.gov

Tailoring Particle Size and Shape in Sol-Gel Reactions

The size and shape of nanoparticles synthesized via the sol-gel method can be precisely controlled by adjusting various reaction parameters. researchgate.netcatalysis.blog Key factors that influence the final particle size include:

Temperature: Higher reaction temperatures generally lead to faster hydrolysis and condensation rates, which can result in the formation of more secondary particles and faster nucleation kinetics. mdpi.com However, temperatures above a certain point can cause increased aggregation, leading to larger particles. mdpi.com

pH (Catalyst Concentration): The concentration of the catalyst, such as ammonia, significantly impacts particle size. mdpi.com Different concentration ranges allow for the precise tuning of particle size within specific nanometer scales. mdpi.com

Precursor and Water Concentration: The concentrations of the silane (B1218182) precursor and water also play a crucial role in influencing hydrolysis and nucleation rates, which in turn control the primary particle number and size. mdpi.com

Aging Time: Decreasing the aging time can help in controlling the particle size and preventing excessive growth and agglomeration. researchgate.net

By systematically varying these parameters, researchers can synthesize highly monodisperse and spherical silica nanoparticles with tailored sizes ranging from a few nanometers to several hundred nanometers. mdpi.com

Engineering of Pore Structure in Siliceous Gels

The porous architecture of siliceous gels is a critical characteristic that can be engineered for specific applications. mdpi.com The sol-gel process allows for the creation of materials with a wide range of pore sizes, from micropores (<2 nm) to mesopores (2-50 nm) and macropores (>50 nm). mdpi.com

Several strategies are employed to control the pore structure:

Phase Separation: The addition of polymers, such as poly(ethylene oxide), can induce phase separation during the sol-gel process, leading to the formation of macropores. mdpi.com The gelation temperature plays a significant role in this process; lower temperatures can result in a bimodal pore structure with both macropores and mesopores, while higher temperatures tend to produce predominantly mesoporous materials. mdpi.com

Surface Tension of Pore Fluid: The surface tension of the solvent within the pores during the drying stage significantly affects the final pore structure. unm.edu Exchanging the pore fluid with aprotic solvents of varying surface tensions before drying can linearly control the surface area and pore volume of the resulting xerogel. unm.edu

Aging Conditions: As discussed earlier, aging the wet gel under different conditions (time, temperature, pH, and solvent) can considerably alter the pore structure through continued polymerization and dissolution/reprecipitation processes. unm.edu

This ability to tailor the pore structure is essential for applications in areas such as thermal insulation, filtration, and catalysis, where the performance is directly linked to the material's porosity. mdpi.com

Doping and Surface Functionalization in Sol-Gel Derived Materials

The sol-gel method offers significant advantages for the modification of materials through doping and surface functionalization. isca.injwent.net Doping involves the introduction of impurities into a material to alter its properties, while surface functionalization modifies the surface of a material with specific chemical groups to impart desired functionalities. jwent.netrsc.org The sol-gel process allows for the uniform incorporation of dopants at a molecular level, leading to materials with high chemical purity and homogeneity. jwent.net

Homogeneous Incorporation of Doping Agents via Sol-Gel Routes

The sol-gel technique is particularly effective for achieving a homogeneous distribution of doping agents within a material matrix. jwent.netrsc.org This is because the dopants can be introduced into the initial precursor solution (the "sol"), ensuring their uniform dispersal throughout the resulting gel and final material. isca.in This method provides excellent control over the stoichiometry and concentration of the dopant, which is crucial for tailoring the material's properties. mdpi.com

Various doping agents, including metal ions and non-metal elements, can be incorporated into materials like titanium dioxide (TiO2) using the sol-gel method to enhance their photocatalytic activity or other properties. jwent.netmdpi.com For instance, doping TiO2 with metal ions can improve the trapping of electrons, thereby inhibiting the rapid recombination of electron-hole pairs, a common limitation in its performance. jwent.net Similarly, non-metal doping can reduce the bandgap of TiO2, allowing it to absorb a broader spectrum of light. jwent.net

Modified sol-gel methods have been developed to further improve the homogeneity and morphology of doped nanoparticles. nih.gov Techniques such as using a double-jacketed cooling system to control reaction temperature, ultrasonication to minimize particle agglomeration, and the use of different alcohols to delay gel formation have been shown to produce morphologically homogeneous catalyst nanoparticles. nih.gov

Below is a table summarizing various doping agents and their effects when incorporated into materials via the sol-gel process, as reported in different studies.

| Dopant | Matrix Material | Effect of Doping | Reference |

| Metal Ions | Titanium Dioxide (TiO2) | Improves electron trapping, inhibits electron-hole recombination. | jwent.net |

| Non-Metal Ions | Titanium Dioxide (TiO2) | Reduces the bandgap of TiO2. | jwent.netmdpi.com |

| Fluorine (F) and Nitrogen (N) | Zinc Oxide (ZnO) | Alters lattice parameters, crystallite sizes, and optical transparency. mdpi.com | mdpi.com |

| Neodymium (Nd³⁺) | Silica-Lanthanum Fluoride (SiO₂-LaF₃) | Enables luminescence and optical applications. rsc.org | rsc.org |

| Molybdenum (Mo) | Titanium Dioxide (TiO2) | Improves morphology and photocatalytic performance. nih.gov | nih.gov |

| Chromium (Cr) | Titanium Dioxide (TiO2) | Induces p-type semiconducting behavior for gas sensing applications. purdue.edu | purdue.edu |

| Zirconium (Zr) | Titanium Dioxide (TiO2) | Enhances photocatalytic hydrogen evolution. researchgate.net | researchgate.net |

Surface Functionalization of Inorganic Matrices with this compound Moieties

Surface functionalization of inorganic materials with organosilanes, such as those that form this compound moieties upon hydrolysis, is a key strategy for tailoring their surface properties and improving their performance in various applications. rsc.orgnih.gov this compound itself is a product of the hydrolysis of precursors like triethoxy(propyl)silane. The propyl groups provide hydrophobic characteristics, while the silanetriol groups can form strong covalent bonds (Si-O-Si) with the surface of inorganic materials like silica.

This functionalization is critical for creating hybrid materials that combine the properties of both the inorganic matrix and the organic functional group. The process typically involves the reaction of the silanol groups of this compound with hydroxyl groups present on the surface of the inorganic substrate.

A notable application of this surface modification is in the development of more stable colloidal silica nanoparticles for use in paints. nih.gov Surface modification with organosilane groups, such as 3-(2,3-dihydroxypropoxy)propyl)silanetriol, has been shown to enhance the colloidal stability of silica nanoparticles. nih.gov This functionalization can also influence the nanoparticles' interaction with biological systems, with studies showing that increased silane functionalization can reduce in vitro cytotoxicity and pro-inflammatory responses. nih.gov

The table below details research findings on the surface functionalization of inorganic materials with this compound and related organosilanes.

| Functionalizing Agent Precursor | Inorganic Matrix | Purpose/Effect of Functionalization | Key Research Finding | Reference |

| Triethoxy(propyl)silane | Nanoparticles | Surface functionalization for nanocomposites and hybrid materials. | Precursor for this compound moieties. | |

| 3-(2,3-dihydroxypropoxy)propyl)silanetriol | Colloidal Silica (SiO₂) Nanoparticles | Enhance colloidal stability in paints and reduce biological hazard. | Increased silane functionalization correlates with reduced in vitro toxicity. nih.gov | nih.gov |

| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Stainless Steel | Controlled surface hydrophilicity and reduced protein adsorption. | Polymer grafting of GPTMS leads to lower protein adsorption. | researchgate.net |

Vi. Advanced Derivatives and Conjugates of Propylsilanetriol

Stereochemical Aspects in Propylsilanetriol Derivatives

The development of this compound derivatives with stereogenic silicon centers represents a sophisticated area of organosilicon chemistry. Access to enantiomerically pure Si-stereogenic compounds is crucial for applications in asymmetric catalysis, materials science, and medicinal chemistry where specific three-dimensional arrangements are required. nih.gov

Creating a chiral center at the silicon atom in a this compound derivative requires precise control over the spatial arrangement of the four different substituents attached to it. Several strategies have been developed for the enantioselective synthesis of Si-stereogenic compounds, which are applicable to silanetriol precursors.

One of the most effective methods is the catalytic asymmetric desymmetrization of prochiral silanes. nih.govacs.org This approach starts with a symmetric precursor, such as a diarylsilanediol or a dipropylsilanediol, which has two identical groups attached to the silicon. A chiral catalyst then selectively transforms one of these groups, breaking the symmetry and creating a chiral center with high enantioselectivity. nih.govacs.org

Key asymmetric reactions include:

Asymmetric Hydrolytic Oxidation: The catalytic asymmetric hydrolytic oxidation of dihydrosilanes can produce silicon-stereogenic silanols with high chemo- and stereoselectivity. nih.gov

Enantioselective C-H Silylation: Transition metal-catalyzed intramolecular C-H silylation can form cyclic silanes with a stereogenic silicon center. rsc.orgacs.org Iridium and rhodium catalysts are often employed for these transformations. rsc.org

Organocatalytic Silylation: Chiral organocatalysts, such as bifunctional imidazole-containing molecules, can catalyze the desymmetrization of prochiral silanediols by selectively silylating one of the hydroxyl groups, affording Si-stereogenic siloxanols in high yields and enantioselectivity. nih.govacs.org

The table below outlines major approaches to generating Si-stereogenic centers.

| Synthetic Strategy | Precursor Type | Catalyst Type | Resulting Chiral Moiety | Reference |

| Desymmetrization | Prochiral Silanediol (B1258837) | Chiral Organocatalyst (e.g., imidazole-based) | Si-Stereogenic Siloxanol | nih.govacs.org |

| Asymmetric C-H Silylation | Dihydrosilane | Chiral Transition Metal Complex (e.g., Ir, Rh) | Si-Stereogenic Cyclic Silane (B1218182) | rsc.orgacs.org |

| Asymmetric Hydrolytic Oxidation | Dihydrosilane | Chiral Copper Complex | Si-Stereogenic Silanol (B1196071) | nih.gov |

This interactive table summarizes key methods for the enantioselective synthesis of molecules with chiral silicon centers.

The success of enantioselective synthesis of Si-stereogenic centers is critically dependent on the choice of the chiral catalyst and its associated ligands. The ligand creates a chiral environment around the metal center, which directs the reactants to approach in a specific orientation, favoring the formation of one enantiomer over the other.

Transition Metal Catalysis: In transition metal-catalyzed reactions, such as C-H silylation, chiral ligands like bisphosphines (e.g., BINAP derivatives) and N,N-ligands (e.g., pyridyl oxazolidines) are commonly used with rhodium and iridium catalysts. nih.gov The steric and electronic properties of these ligands are fine-tuned to maximize enantioselectivity for a specific substrate and reaction type. nih.govmdpi.com The structure of the ligand backbone and the coordinating heteroatoms are key to imparting stereocontrol. nih.gov

Organocatalysis: In organocatalytic desymmetrization of silanediols, bifunctional catalysts play a crucial role. For example, a chiral imidazole-based catalyst can act as both a Lewis base to activate the silylating agent and a hydrogen-bond donor/acceptor to orient the silanediol substrate. nih.gov This dual activation mechanism, facilitated by the precise geometry of the chiral catalyst, is responsible for the high levels of stereoselectivity observed. nih.govacs.org The interaction, often involving hydrogen bonding between the catalyst and the silanol groups, stabilizes the transition state leading to the desired enantiomer. nih.govescholarship.org

The development of novel chiral silanol-containing ligands is also an emerging area, where the Si-OH group itself participates in coordinating the metal center, offering new modes of catalytic activity and stereocontrol. nih.govchemrxiv.org

Vii. Reaction Kinetics and Mechanistic Investigations of Propylsilanetriol Systems

Quantitative Kinetic Studies of Hydrolysis and Condensation

The hydrolysis rates are significantly influenced by the pH of the solution, temperature, and the size of the alkoxy groups on the precursor silicon atom. Generally, the hydrolysis reaction is catalyzed by both acids and bases, with the rate being slowest at a neutral pH of around 7. For instance, the half-life for the hydrolysis of a related silane (B1218182) can be as short as a few minutes at pH 5 but extends to several hours at pH 7.

Condensation reactions are also accelerated by acidic or alkaline conditions. Under acidic conditions, protonation of a silanol (B1196071) group makes it more susceptible to nucleophilic attack by another silanol. In alkaline conditions, a silanol group is deprotonated to form a more nucleophilic silanolate anion, which then reacts with a neutral silanol. unm.edu

The rate of a chemical reaction is described by a rate law, which expresses the rate as a function of the concentration of the reactants and a rate constant (k). The exponents of the concentration terms in the rate law are known as the reaction orders. numberanalytics.com For the hydrolysis of an alkoxysilane, the general rate law can be expressed as:

Rate = k[Silane]m[H₂O]n

where 'm' and 'n' are the reaction orders with respect to the silane and water, respectively. These orders must be determined experimentally. tcd.ie

Common experimental methods to determine reaction order include the method of initial rates and graphical methods using integrated rate laws. numberanalytics.comuri.edusolubilityofthings.com The method of initial rates involves measuring the reaction rate at the very beginning of the reaction for different initial concentrations of reactants. libretexts.org By systematically varying the concentration of one reactant while keeping others constant, the order with respect to that reactant can be determined. libretexts.org Graphical methods involve plotting concentration-time data in different ways; a linear plot of concentration vs. time indicates a zero-order reaction, ln(concentration) vs. time indicates a first-order reaction, and 1/concentration vs. time indicates a second-order reaction. uri.edusolubilityofthings.com

For the acid-catalyzed hydrolysis of alkyltrialkoxysilanes, the reaction is typically found to be first order with respect to the silane and first order with respect to the acid catalyst (hydronium ion). ingentaconnect.com The rate constants are influenced by the electronic and steric effects of the alkyl group attached to the silicon. Electron-withdrawing groups can significantly increase the rate of hydrolysis. ingentaconnect.com

Table 1: Rate Constants for Hydronium Ion Catalyzed Hydrolysis of Various Alkyltrialkoxysilanes in Aqueous Solution at 25°C This table presents data for related alkyltrialkoxysilanes to illustrate the effect of the alkyl group on the hydrolysis rate constant, as specific data for propylsilanetriol under these exact conditions is not readily available in the cited literature.

| Alkyl Group (R in R-Si(OR')₃) | Rate Constant, k (M⁻¹s⁻¹) |

| Methyl | 0.174 |

| Ethyl | 0.066 |

| n-Propyl | 0.045 |

| Isopropyl | 0.011 |

| Chloromethyl | 71.0 |

| Data sourced from Pohl and Osterholtz ingentaconnect.com. The silanes are tris(2-methoxyethoxy)silanes. |

A rate law is an equation that links the reaction rate with the concentrations of reactants. tcd.ie It is derived from experimental data and cannot be simply predicted from the reaction stoichiometry. tcd.ie The general form of a rate law is:

Rate = k[A]m[B]n...

where k is the rate constant, [A] and [B] are reactant concentrations, and m and n are the experimentally determined reaction orders. tcd.ie

For the hydrolysis of propyltrialkoxysilane, once the reaction orders (m and n) are determined using methods like those described in 7.1.1, the rate constant 'k' can be calculated by plugging in the known rate and concentration values from any of the experiments. tcd.ie

For example, if the hydrolysis of propyltriethoxysilane (PTES) is found to be first order in PTES and first order in H⁺, the differential rate law would be:

Rate = -d[PTES]/dt = k[PTES][H⁺]

The integrated form of this rate law can then be used to predict the concentration of the reactant at any given time. uri.edu The study of these reactions is often complex because hydrolysis and condensation occur concurrently. Techniques like 29Si NMR spectroscopy are invaluable for identifying and quantifying the various intermediate species (e.g., partially hydrolyzed silanes, dimers, and other oligomers) as the reaction progresses, providing the detailed data needed to derive comprehensive rate laws. unavarra.esresearchgate.net

Analysis of Complex Reaction Schemes

The conversion of this compound into a polysiloxane network is not a single-step reaction but a complex sequence of reversible hydrolysis and irreversible condensation steps. This leads to a multitude of possible intermediate species and reaction pathways. Analyzing such a complex system requires simplifying assumptions to make the kinetics tractable.

In complex reaction mechanisms involving multiple steps, intermediates are often formed. The quasi-steady-state approximation (QSSA) and the quasi-equilibrium approximation (QEA) are two powerful tools used to simplify the kinetic analysis. gelest.com

The quasi-steady-state approximation assumes that the concentration of a highly reactive, short-lived intermediate remains constant for most of the reaction time. This means its rate of formation is approximately equal to its rate of consumption. This assumption is applied to species, not reactions.

The quasi-equilibrium approximation is used when a reversible reaction step is much faster than the subsequent steps in the mechanism. gelest.com It assumes that this fast step reaches a state of near-equilibrium. gelest.com For example, in the base-catalyzed condensation of this compound, the initial deprotonation of a silanol to form a silanolate anion is a rapid, reversible step. The subsequent reaction of this anion with a neutral silanol is much slower. unm.edu Therefore, the QEA can be applied to the initial deprotonation step, allowing the concentration of the reactive silanolate intermediate to be expressed in terms of the this compound concentration and an equilibrium constant. unm.edu Similarly, during sol-gel synthesis, the initial hydrolysis reactions may reach a state of quasi-equilibrium before significant condensation occurs. researchgate.net

Catalytic Effects on Reaction Rates and Chemoselectivity

Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. gantrade.com For this compound systems, catalysis is essential for controlling the rates of both hydrolysis and condensation.

The hydrolysis and condensation of silanes are subject to both general acid and general base catalysis. ingentaconnect.com This means the rate is proportional to the concentration of all acidic or basic species in the solution, not just H⁺ or OH⁻. ingentaconnect.com For example, acetate (B1210297) buffers can catalyze the condensation of alkylsilanetriols. ingentaconnect.com The choice of catalyst can dramatically affect the reaction rate. For instance, certain metal-containing catalysts, such as dibutyltin (B87310) dilaurate, have been found to significantly accelerate the hydrolysis of alkoxysilanes, achieving rates comparable to those seen in strongly acidic aqueous solutions. researchgate.netcolab.ws

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net In the context of organofunctional silanes, which have both hydrolyzable alkoxy groups and a non-hydrolyzable organic functional group (like the propyl group), chemoselectivity is inherent. russoindustrial.ru The Si-OR bonds are targeted for hydrolysis and condensation, while the Si-Propyl bond remains intact. russoindustrial.ru

More broadly, the choice of catalyst and reaction conditions can influence the selectivity between condensation reactions, leading to different polymer structures. Acid catalysis tends to promote the formation of more linear or chain-like oligomers because the condensation rate is slower than the hydrolysis rate, allowing silanols to form before they extensively condense. gelest.com Conversely, base catalysis leads to faster condensation rates, often resulting in more compact, highly branched, or crosslinked networks. gelest.com This control over the resulting polymer architecture is critical for tailoring the properties of the final material for specific applications. gantrade.com

Elucidating Acid-Base Catalysis Kinetics

Acid Catalysis: In acidic media (pH < 4), the reaction mechanism involves the protonation of a silanol group in a rapid initial step. nih.gov This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a neutral silanol group from another molecule. nih.gov This pathway generally leads to the formation of less branched, more linear or ramified polymer structures. gelest.com The condensation rate under acidic conditions for a generic silanetriol has been shown to be first order with respect to the catalyst (H⁺) and second order with respect to the silanetriol concentration. unm.edu

The rate law can be expressed as: -d[RSi(OH)₃]/dt = k[RSi(OH)₃]²[H⁺] unm.edu

This kinetic behavior is consistent with a bimolecular displacement mechanism (such as Sₙ2-Si). unm.edu

Base Catalysis: Under basic conditions (pH > 7), the mechanism proceeds via the deprotonation of a silanol to form a highly reactive silanolate anion. unm.eduingentaconnect.com This potent nucleophile then attacks the neutral silicon atom of another silanetriol molecule. nih.govingentaconnect.com This process tends to favor the attack on more acidic silanol groups, leading to the formation of more highly branched and condensed clusters. nih.gov The condensation rate is observed to be first order in hydroxide (B78521) ion concentration and second order in the silanetriol concentration. unm.edu

The rate law under basic conditions is: -d[RSi(OH)₃]/dt = k[RSi(OH)₃]²[OH⁻] unm.edu

Kinetic studies on analogous organotrialkoxysilanes, which hydrolyze to form silanetriols, show that hydroxide ion catalysis can be significantly more effective than hydronium ion catalysis. europa.eu

Table 1: Influence of pH on Silanetriol Condensation Kinetics

| Catalytic Condition | Catalyst | Proposed Mechanism | Kinetic Order (Silanetriol) | Kinetic Order (Catalyst) | Resulting Structure Type |

|---|---|---|---|---|---|

| Acidic (pH < 4) | H⁺ | Protonation of Si-OH, followed by nucleophilic attack by neutral silanol. nih.gov | Second Order unm.edu | First Order unm.edu | Less branched, linear clusters. nih.govgelest.com |

| Basic (pH > 7) | OH⁻ | Deprotonation to form silanolate anion, followed by nucleophilic attack on neutral silanol. unm.eduingentaconnect.com | Second Order unm.edu | First Order unm.edu | More branched, condensed clusters. nih.gov |

Transition State Analysis in Catalyzed this compound Reactions

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the transition states of silanetriol condensation reactions. nih.gov These investigations analyze the high-energy intermediate structures that form during the reaction, allowing for the calculation of activation energy barriers.

For the dimerization of hydroxymethylsilanetriol, a close structural analog of this compound, DFT calculations have explored different potential condensation mechanisms. acs.org The reaction typically proceeds via a nucleophilic attack of an oxygen atom from one monomer onto the silicon atom of a second monomer, forming a pentacoordinate silicon transition state. nih.govnih.gov

A theoretical study identified two primary mechanisms for dimerization:

Formation of a Si-O-Si bridge: This is the conventional condensation pathway. The reaction involves the nucleophilic attack of a silanol oxygen on the silicon atom of the second monomer. acs.org This leads to a pentacoordinate silicon intermediate, followed by the migration of a hydrogen atom to form a water molecule, which is then eliminated. acs.org

Formation of a Si-O-C-Si bridge: This alternative pathway involves the hydroxyl group of the organic substituent. nih.gov

Calculations show that the energy barrier for the formation of the traditional Si-O-Si bridge is lower than that for the Si-O-C-Si bridge, indicating that conventional condensation is the more favorable pathway. researchgate.net The presence of an explicit water molecule in the calculations was found to lower the activation barriers for the Si-O-Si bridge formation, suggesting a catalytic role for water. researchgate.net

Table 2: Calculated Activation Energy Barriers for Dimerization of Hydroxymethylsilanetriol (an Analog)

| Condensation Mechanism | Formed Bridge | Calculated Activation Energy (ΔG‡) | Reference |

|---|---|---|---|

| Conventional Condensation | Si-O-Si | 27.6 kcal/mol | acs.orgresearchgate.net |

| Alternative Condensation | Si-O-C-Si | 31.8 kcal/mol | researchgate.net |

| Conventional Condensation (with one explicit water molecule) | Si-O-Si | 22.9 kcal/mol | researchgate.net |

Experimental Techniques for Kinetic Measurements in Silanetriol Chemistry

The study of this compound condensation kinetics relies on techniques that can monitor the concentration of various silicon species over time. ingentaconnect.com Given the complexity of the simultaneous hydrolysis and condensation reactions, in-situ methods are particularly valuable. unm.edu

Spectroscopic Monitoring of Reaction Progress (e.g., 29Si NMR, FTIR)

²⁹Si NMR Spectroscopy: Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) is a powerful and direct method for studying silanetriol kinetics. researchgate.net It allows for the quantitative identification of different silicon environments as the condensation proceeds. ucsb.edu The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane bonds attached to it. researchgate.net

Typically, the monomeric this compound (a T⁰ species) shows a distinct resonance, which decreases in intensity over time. researchgate.net Concurrently, new peaks corresponding to dimers and oligomers with one (T¹), two (T²), and three (T³) siloxane bonds appear and evolve. researchgate.net By integrating the peak areas in spectra acquired over time, the concentration of each species can be determined, allowing for the calculation of reaction rate constants. researchgate.neteuropa.eu For instance, in studies of γ-glycidoxypropyltrimethoxysilane, the T⁰ silanetriol species appears around -38 ppm, while T¹ species are found between -47 and -49 ppm, T² between -55 and -60 ppm, and T³ between -60 and -70 ppm. researchgate.net

Table 3: Spectroscopic Signals for Monitoring Silanetriol Condensation

| Technique | Species / Bond | Characteristic Signal / Wavenumber (cm⁻¹) | Observation During Condensation |

|---|---|---|---|

| ²⁹Si NMR | Monomer (T⁰) | ~ -38 to -45 ppm | Decreases |

| End-group (T¹) | ~ -47 to -52 ppm | Increases then may decrease | |

| Middle-group (T²) | ~ -55 to -60 ppm | Increases | |

| Cross-link site (T³) | ~ -60 to -70 ppm | Increases | |

| FTIR | Si-OH (Silanol) | ~3200-3750 (broad), ~890-950 (stretching) | Appears (from hydrolysis) then decreases |

| Si-O-Si (Siloxane) | ~1000-1130 (asymmetric stretch) | Increases |

Temperature Dependence of Reaction Rates and Arrhenius Parameters

The rates of this compound condensation reactions are dependent on temperature, generally following the Arrhenius equation. europa.eu Increasing the temperature accelerates both the hydrolysis of precursors and the subsequent condensation of the resulting silanetriols. europa.eueuropa.eu

Kinetic experiments performed at different temperatures allow for the determination of key Arrhenius parameters: the activation energy (Eₐ) and the pre-exponential factor (A). The activation energy represents the minimum energy required for the reaction to occur, while the pre-exponential factor relates to the frequency of molecular collisions in the correct orientation. These parameters are crucial for predicting reaction rates at various temperatures.

For example, a study on the hydrolysis of 3-aminopropyltriethoxysilane (B1664141), which forms the corresponding silanetriol, investigated the kinetics at 10, 25, and 35°C. europa.eu The reaction rate was found to increase with temperature, and Arrhenius parameters were calculated for both acid and base-catalyzed conditions. europa.eu Such data is essential for controlling reaction times and outcomes in industrial and laboratory settings.

Table 4: Example Arrhenius Parameters for Hydrolysis of an Analogous Aminosilane

| Catalytic Species | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

|---|---|---|---|

| Hydronium ion (H₃O⁺) | 42.7 | 1.1 x 10⁸ | europa.eu |

| Hydroxide ion (OH⁻) | 58.2 | 2.0 x 10¹² | europa.eu |

Viii. Computational and Theoretical Modeling of Propylsilanetriol Systems

Quantum Mechanical Approaches

Quantum mechanical (QM) methods, grounded in the principles of quantum mechanics, offer a highly accurate description of electronic structure and chemical bonding. mdpi.comutah.eduwiley-vch.de These approaches are essential for studying the intrinsic properties of molecules and the energetic landscapes of chemical reactions. For systems like propylsilanetriol, QM calculations are particularly valuable for elucidating molecular geometry, conformational preferences, and the mechanisms of hydrolysis and condensation. frontiersin.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. unibas.itnih.gov It provides a favorable balance between computational cost and accuracy, making it suitable for molecules the size of this compound and its oligomers. unibas.it DFT is employed to determine key structural parameters and to explore the molecule's conformational space.

Detailed research findings from DFT calculations on related organosilicon molecules provide a framework for understanding this compound. For instance, studies on similar silanes use functionals like B3-LYP with basis sets such as 6-311++G(d,p) to perform geometry optimizations. researchgate.net This process finds the lowest energy arrangement of atoms, yielding precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds, such as the Si-C and C-C bonds in the propyl chain. researchgate.net By performing potential energy scans across these dihedral angles, all stable conformers (rotational isomers) can be identified as minima on the potential energy surface. researchgate.netnih.gov The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature, based on the Boltzmann distribution. rsc.org The geometries obtained from these calculations can be compared with experimental results from techniques like X-ray diffraction and NMR spectroscopy for validation. unibas.it

Table 1: Representative Calculated Structural Parameters and Relative Energies for this compound Conformers (Illustrative Data) This table is illustrative, based on typical results for similar organosilanes calculated via DFT. Actual values would require specific computation for this compound.

| Conformer | Key Dihedral Angle (C-C-Si-O) | Relative Energy (kcal/mol) | Si-C Bond Length (Å) | C-C-C Angle (°) |

| anti | ~180° | 0.00 | 1.885 | 112.5 |

| gauche | ~60° | 0.75 | 1.887 | 112.2 |

The hydrolysis of this compound precursors (like propyltrimethoxysilane) and the subsequent condensation of this compound are multi-step reactions. Potential Energy Surface (PES) analysis is a critical computational tool for mapping out the intricate pathways of these reactions. libretexts.orgnih.gov A PES represents the energy of a chemical system as a function of the positions of its atoms, creating an energy landscape of valleys (reactants, intermediates, products) and mountain passes (transition states). libretexts.org

DFT calculations are used to locate the structures and energies of all stationary points along a proposed reaction coordinate, including reactants, transition states, intermediates, and products. researchgate.net For the hydrolysis of an alkoxysilane, this involves modeling the approach of water molecules, the breaking of the Si-OR bond, and the formation of the Si-OH bond. Studies on analogous systems show that water molecules can act as catalysts, lowering the activation energy barrier for the reaction by facilitating proton transfer. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the electronic details of small systems or single reaction steps, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of a much larger number of atoms and molecules over time. wikipedia.orgnih.gov MD simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy and forces between them. wikipedia.orgmdpi.com This approach allows for the simulation of complex processes like hydrolysis, condensation, and polymerization in a condensed phase (e.g., in solution), providing a dynamic view of the system's evolution. cam.ac.ukelifesciences.org

Reactive MD simulations, which employ force fields capable of describing bond formation and breaking, can be used to model the hydrolysis and condensation of this compound at the atomic level. nih.gov These simulations can track the trajectories of individual this compound and water molecules in a simulation box, observing the sequence of events that lead to reaction.

In a typical simulation, researchers can visualize and quantify:

Diffusion and Collision: How reactant molecules move through the solvent and encounter each other. cam.ac.uk

Hydrogen Bonding: The formation and breaking of hydrogen bonds between silanol (B1196071) groups and with water molecules, which is crucial for orienting the molecules for condensation. mdpi.com

Reaction Events: The precise moments of Si-O-Si bond formation during condensation. researchgate.net

By running simulations under various conditions (e.g., different temperatures, concentrations, pH), researchers can gain insights into how these factors influence reaction rates and pathways. nih.govmdpi.com MD provides a molecular-level movie of the chemical dynamics that complements the static energy information from PES calculations.

MD simulations are particularly powerful for modeling the polymerization of this compound monomers into a complex, three-dimensional polysiloxane network. cam.ac.ukmedcraveonline.com Starting with a collection of monomers in a simulation box, a reactive algorithm can be used to form Si-O-Si bonds between molecules that come within a certain reaction distance, mimicking the condensation process. cam.ac.ukgitlab.com

As the simulation progresses, the evolution of the polymer network can be characterized in detail. mdpi.com Key properties that can be tracked include:

Degree of Conversion: The percentage of silanol groups that have reacted over time. cam.ac.uk

Cluster Size Distribution: The growth of oligomers and the distribution of their sizes.

Gel Point: The point at which a single, system-spanning network is formed. cam.ac.uk

Cross-link Density: The number of cross-links per unit volume in the final network.

Structural Defects: The formation of loops or unreacted sites within the network structure. medcraveonline.com

These simulations provide a bottom-up understanding of how the final macroscopic properties of the resulting silicone material are determined by the molecular-level polymerization process. medcraveonline.com

Prediction of Vibrational and Spectroscopic Properties

Computational methods can accurately predict the vibrational spectra (e.g., Infrared and Raman) of molecules like this compound. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions.

The primary method for this is to perform a DFT calculation to obtain the optimized molecular geometry and the corresponding Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements). researchgate.net Diagonalizing this matrix yields the harmonic vibrational frequencies and the normal modes, which describe the collective motions of the atoms for each vibration (e.g., stretching, bending, twisting). researchgate.netresearchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and other factors. To improve agreement, they are typically scaled by an empirical factor. researchgate.net A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of different internal coordinates (like the stretching of a specific C-H bond or the bending of a Si-O-H angle) to each normal mode. This allows for an unambiguous assignment of the spectral peaks. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for this compound (Illustrative Data) This table is illustrative, based on typical results for similar organosilanes calculated via DFT. researchgate.net The assignments are based on Potential Energy Distribution (PED) analysis.

| Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment (Main PED Contribution) |

| 3670 | ~3675 | O-H stretch (free silanol) |

| 2960 | ~2962 | CH₃ stretch (asymmetric) |

| 2925 | ~2928 | CH₂ stretch (asymmetric) |

| 2875 | ~2878 | CH₂ stretch (symmetric) |

| 1460 | ~1465 | CH₂ scissoring |

| 1100 | ~1105 | Si-O stretch |

| 910 | ~915 | Si-OH deformation |

| 740 | ~742 | C-C stretch |

Theoretical Prediction of Infrared (IR) and Raman Spectra

The vibrational spectra of this compound can be accurately predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). researchgate.netniscpr.res.inahievran.edu.tr Methods like the B3LYP functional combined with a sufficiently large basis set, such as 6-311++G(d,p), are commonly employed to calculate the harmonic vibrational frequencies of molecules. researchgate.netniscpr.res.in These calculations provide the positions (wavenumbers), intensities for IR absorption, and scattering activities for Raman spectra. d-nb.info

The process begins with the geometry optimization of the this compound molecule to find its minimum energy structure. Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. This results in a Hessian matrix, and its diagonalization yields the vibrational frequencies and the corresponding normal modes. psu.edu It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. niscpr.res.in

The predicted spectra allow for the definitive assignment of vibrational bands observed in experimental IR and Raman measurements. For this compound, key vibrational modes include:

O-H stretching: Associated with the silanol (Si-OH) groups.

C-H stretching: From the propyl group.

Si-O stretching: A characteristic vibration of the silanetriol moiety.

Si-C stretching: Linking the propyl group to the silicon atom.

Bending and rocking modes: Including Si-O-H bending and CH₂/CH₃ rocking and scissoring motions.

A hypothetical table of predicted vibrational frequencies for a stable conformer of this compound, based on typical DFT calculation outputs, is presented below.

Interactive Table: Hypothetical Predicted Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹, scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Vibrational Mode Assignment (Potential Energy Distribution) |

| ~3670 | High | Low | ν(O-H) free |

| ~3450 | Very High | Medium | ν(O-H) H-bonded |

| ~2960 | Medium | High | νₐₛ(CH₃) |

| ~2935 | Medium | High | νₐₛ(CH₂) |

| ~2875 | Low | Medium | νₛ(CH₃) |

| ~1460 | Medium | Low | δ(CH₂) scissoring |

| ~1270 | Low | Medium | CH₂ wagging |

| ~910 | Very High | Low | ν(Si-O) |

| ~850 | High | Medium | δ(Si-O-H) |

| ~740 | Medium | High | ν(Si-C) |

Note: This table is illustrative and contains hypothetical data. Actual values would be derived from specific DFT calculations.

Conformational Fingerprinting through Vibrational Analysis

This compound possesses conformational flexibility, primarily due to the rotation around the Si-C and C-C single bonds of the propyl chain. Different spatial arrangements of the propyl group relative to the Si(OH)₃ head result in various conformers, each with a distinct energy. researchgate.net Computational methods can explore the potential energy surface to identify these stable conformers and their relative energies. nih.gov